molecular formula C20H28N2O6 B1289203 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID CAS No. 1447607-41-1

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID

Cat. No.: B1289203
CAS No.: 1447607-41-1
M. Wt: 392.4 g/mol
InChI Key: ZHXAPZVMAFQXHF-UHFFFAOYSA-N
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Description

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID is a complex organic compound that features both benzyloxycarbonyl and tert-butoxycarbonyl protecting groups. These groups are commonly used in organic synthesis to protect functional groups during chemical reactions. The compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID typically involves multiple steps. One common approach is to start with the piperidine ring, which is then functionalized with benzyloxycarbonyl and tert-butoxycarbonyl groups. The reaction conditions often involve the use of strong bases and acids to facilitate the addition of these protecting groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using flow microreactor systems. These systems allow for continuous production and can be more efficient and sustainable compared to traditional batch processes . The use of flow microreactors also enables better control over reaction conditions, leading to higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid for deprotection, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection reactions will yield the free amine or carboxylic acid, while oxidation reactions can introduce ketone or aldehyde groups.

Scientific Research Applications

2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and protein modifications.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID involves its ability to act as a protecting group. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect functional groups from unwanted reactions during synthesis. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise construction of complex molecules.

Comparison with Similar Compounds

Similar compounds include other piperidine derivatives with different protecting groups, such as:

  • 2-(4-(((Methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
  • 2-(4-(((Ethoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid

What sets 2-(1-BOC-4-(CBZ-AMINO)-PIPERIDIN-4-YL)ACETIC ACID apart is the combination of benzyloxycarbonyl and tert-butoxycarbonyl groups, which provide unique reactivity and stability during chemical synthesis.

Properties

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidin-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O6/c1-19(2,3)28-18(26)22-11-9-20(10-12-22,13-16(23)24)21-17(25)27-14-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHXAPZVMAFQXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301119108
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447607-41-1
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1447607-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-[[(phenylmethoxy)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301119108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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